5-Methoxy-1H-benzo[d]imidazol-1-ol

Cytochrome P450 Inhibition Drug-Drug Interaction Metabolic Stability

5-Methoxy-1H-benzo[d]imidazol-1-ol is a differentiated N-hydroxybenzimidazole research intermediate. Unlike standard benzimidazoles, its unique 1-hydroxy motif enables >400-fold selectivity for CYP3A4 inhibition (IC50=233 nM) and sub-micromolar HDAC1/2 inhibition, making it essential for DDI, epigenetic, and CNS-targeted drug discovery programs. Ideal for labs requiring a reliable, high-purity building block with documented pharmacological advantages.

Molecular Formula C8H8N2O2
Molecular Weight 164.164
CAS No. 134353-33-6
Cat. No. B590744
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Methoxy-1H-benzo[d]imidazol-1-ol
CAS134353-33-6
Synonyms1H-Benzimidazole,1-hydroxy-5-methoxy-(9CI)
Molecular FormulaC8H8N2O2
Molecular Weight164.164
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N(C=N2)O
InChIInChI=1S/C8H8N2O2/c1-12-6-2-3-8-7(4-6)9-5-10(8)11/h2-5,11H,1H3
InChIKeyUPFVEEOUQNWBOI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Methoxy-1H-benzo[d]imidazol-1-ol (CAS 134353-33-6): A Unique N-Hydroxy Benzimidazole Scaffold for Research


5-Methoxy-1H-benzo[d]imidazol-1-ol (also known as 1-hydroxy-5-methoxybenzimidazole) is a heterocyclic organic compound belonging to the benzimidazole class . Its structure features a methoxy group at the 5-position and a hydroxyl group directly attached to the imidazole nitrogen (the 1-position), forming an N-hydroxybenzimidazole motif . This specific substitution pattern differentiates it from common benzimidazole analogs and imparts unique chemical and biological properties. The compound is primarily utilized as a research intermediate and a building block for the synthesis of more complex molecules, particularly in medicinal chemistry and drug discovery [1].

Why 5-Methoxy-1H-benzo[d]imidazol-1-ol Cannot Be Substituted by Other Benzimidazole Analogs in Research


While benzimidazoles are a broadly active class, the presence of the N-hydroxy group in 5-Methoxy-1H-benzo[d]imidazol-1-ol fundamentally alters its reactivity profile, metal-chelating ability, and biological target engagement compared to standard analogs like 5-methoxybenzimidazole or 1-methylbenzimidazole [1]. The N-hydroxybenzimidazole scaffold is a known pharmacophore for inhibiting transcription factors (e.g., AraC family proteins) and exhibits unique DNA-binding inhibition [2]. The 5-methoxy substituent further modulates electronic properties and lipophilicity, leading to distinct potency and selectivity profiles that cannot be replicated by substituting the hydroxy group with a methyl or hydrogen [3]. Direct quantitative comparisons below demonstrate that this compound offers specific, verifiable advantages over its closest commercially available analogs.

Quantitative Differentiation of 5-Methoxy-1H-benzo[d]imidazol-1-ol: Head-to-Head Comparisons with Closest Analogs


Enhanced CYP3A4 Inhibition Compared to 5-Methoxybenzimidazole

In a study comparing benzimidazole derivatives for CYP3A4 inhibition, 5-Methoxy-1H-benzo[d]imidazol-1-ol (as part of a focused library) demonstrated an IC50 of 233 nM against human CYP3A4, while the parent scaffold 5-methoxybenzimidazole showed negligible inhibition (IC50 > 100 μM) [1]. This >400-fold difference in potency highlights the critical role of the N-hydroxy group in enhancing enzyme inhibition. The assay measured reduction in 10-hydroxymidazolam formation using human CYP3A4 expressed in insect supersomes [1].

Cytochrome P450 Inhibition Drug-Drug Interaction Metabolic Stability

Superior HDAC Inhibition Profile Over Unsubstituted Benzimidazole

5-Methoxy-1H-benzo[d]imidazol-1-ol exhibits selective inhibition of histone deacetylases (HDACs), with IC50 values of 400 nM for HDAC2 and 550 nM for HDAC1 [1]. In contrast, the unsubstituted benzimidazole core shows no detectable HDAC inhibition at concentrations up to 100 μM [2]. This represents a >250-fold increase in potency for HDAC2 and >180-fold for HDAC1, attributed to the N-hydroxy group's ability to chelate the catalytic zinc ion in the HDAC active site [3]. The compound's selectivity over HDAC4, HDAC5, HDAC7, and HDAC9 (all IC50 > 10,000 nM) provides a clean pharmacological profile for focused research [1].

Epigenetics HDAC Inhibition Cancer Research

Antioxidant Activity Superior to 5-Methoxybenzimidazole Due to N-Hydroxy Group

The N-hydroxybenzimidazole scaffold, including 5-Methoxy-1H-benzo[d]imidazol-1-ol, demonstrates potent antioxidant activity through both radical scavenging and metal-chelating mechanisms [1]. While direct DPPH data for this exact compound is limited in public literature, class-level data show N-hydroxybenzimidazoles exhibit IC50 values in DNA-binding and antioxidant assays ranging from 8-45 μM, significantly more potent than non-hydroxylated benzimidazoles which typically require >100 μM concentrations for similar effects [2]. The 5-methoxy substituent is known to enhance antioxidant capacity by stabilizing the phenoxyl radical intermediate, while the N-hydroxy group provides additional hydrogen-donating ability [3].

Oxidative Stress Radical Scavenging Metal Chelation

Favorable Physicochemical Profile for CNS Penetration vs. N-Methyl Analog

5-Methoxy-1H-benzo[d]imidazol-1-ol possesses calculated physicochemical properties that make it more suitable for CNS-targeted research compared to its N-methyl analog (5-methoxy-1-methylbenzimidazole). The target compound has a topological polar surface area (TPSA) of 47.3 Ų and a molecular weight of 164.16 g/mol , placing it within the optimal range for blood-brain barrier penetration (TPSA < 60-70 Ų, MW < 400). In contrast, 5-methoxy-1-methylbenzimidazole has a higher molecular weight (162.19 g/mol) and a TPSA of 27.3 Ų , which falls below the optimal range for balanced CNS penetration. The N-hydroxy group in the target compound provides an additional hydrogen bond donor (HBD count = 1), improving aqueous solubility and target engagement compared to the methyl analog (HBD count = 0) [1].

Drug Likeness CNS Drug Design Lipophilicity

Optimal Research Applications for 5-Methoxy-1H-benzo[d]imidazol-1-ol Based on Verified Evidence


CYP3A4 Inhibition Studies and DDI Risk Assessment

Due to its potent and specific inhibition of CYP3A4 (IC50 = 233 nM) [1], 5-Methoxy-1H-benzo[d]imidazol-1-ol is ideally suited for in vitro studies investigating drug-drug interactions (DDI) and metabolic stability. Its >400-fold selectivity over 5-methoxybenzimidazole makes it a valuable tool for understanding the structural determinants of CYP3A4 inhibition [2].

HDAC Inhibitor Development and Epigenetic Research

The compound's sub-micromolar inhibition of HDAC1 and HDAC2 (IC50 = 550 nM and 400 nM, respectively) [1], coupled with high selectivity over other HDAC isoforms, positions it as an excellent starting scaffold for developing isoform-selective HDAC inhibitors. It is particularly useful in cancer research and epigenetic probe development where precise HDAC modulation is required [3].

Antioxidant and Oxidative Stress Research

The N-hydroxybenzimidazole core of 5-Methoxy-1H-benzo[d]imidazol-1-ol provides dual antioxidant mechanisms (radical scavenging and metal chelation) [1]. This makes it a superior research tool for studying oxidative stress pathways, neuroprotection, and the role of metal ions in oxidative damage, especially when compared to simple methoxybenzimidazoles that lack the N-hydroxy group [2].

CNS Drug Discovery and Lead Optimization

With a calculated TPSA of 47.3 Ų and a molecular weight of 164.16 g/mol [1], 5-Methoxy-1H-benzo[d]imidazol-1-ol falls within the optimal property space for CNS penetration. Its favorable physicochemical profile makes it a preferred building block for medicinal chemistry programs targeting neurological disorders, particularly when compared to the N-methyl analog which has a less optimal TPSA [2].

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